molecular formula C17H29N7O4 B2602795 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine CAS No. 673499-36-0

6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2602795
CAS No.: 673499-36-0
M. Wt: 395.464
InChI Key: AXCHCUHMOKZCJU-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a nitro group at position 5, a 2,6-dimethylmorpholino substituent at position 6, and a 3-morpholinopropyl group at the N2 position of the pyrimidine core. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidine derivatives, which are often explored for their biological activity, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N7O4/c1-12-10-23(11-13(2)28-12)16-14(24(25)26)15(18)20-17(21-16)19-4-3-5-22-6-8-27-9-7-22/h12-13H,3-11H2,1-2H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCHCUHMOKZCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylmorpholine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in enhancing neuroplasticity and remyelination.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Pyrimidine Derivatives
Compound Name Substituents Molecular Weight Key Features Reference
6-(2,6-Dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine N2: 3-morpholinopropyl; C6: 2,6-dimethylmorpholino; C5: nitro ~437.5* Dual morpholine groups enhance solubility; nitro group may stabilize π-stacking interactions.
N2-Cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine N2: Cyclohexyl; C6: 2,6-dimethylmorpholino; C5: nitro ~407.5* Cyclohexyl group increases hydrophobicity; reduced solubility compared to morpholinopropyl analog.
N2-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine N2: 3-(dimethylamino)propyl; C6: 4-methylpiperidin-1-yl; C5: nitro 337.42 Piperidine vs. morpholine: altered steric effects; dimethylamino group may improve membrane permeability.
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine C5: (4-fluoroanilino)methyl; C6: methyl; C2: phenyl ~428.5* Fluorine substitution enhances electronegativity; intramolecular N–H⋯N hydrogen bonding observed.

*Molecular weights estimated based on substituent contributions where exact values are unavailable.

Key Observations:

N2 Substituents: The 3-morpholinopropyl group in the target compound likely improves water solubility compared to the cyclohexyl group in its analog . Morpholine’s oxygen atoms facilitate hydrogen bonding, enhancing interactions with polar biological targets.

C6 Substituents: The 2,6-dimethylmorpholino group (target compound) introduces steric hindrance and conformational rigidity compared to 4-methylpiperidin-1-yl (). This may affect binding specificity in enzyme pockets .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound N2-Cyclohexyl Analog () N2-[3-(Dimethylamino)propyl] Analog ()
Molecular Weight ~437.5 ~407.5 337.42
Polar Surface Area (Ų) High (morpholine groups) Moderate (cyclohexyl group) Moderate (dimethylamino group)
Hydrogen Bond Donors 3 (two amines, one morpholine NH) 2 3
LogP (Predicted) ~1.5–2.5 ~2.5–3.5 ~1.0–2.0
Crystallographic Stability Not reported Not reported Intramolecular H-bonds observed in related compounds
Key Insights:
  • The N2-[3-(dimethylamino)propyl] analog () has a lower molecular weight (337.42 vs. ~437.5), which may correlate with improved bioavailability .
  • Crystallographic data from highlights the role of intramolecular hydrogen bonds (e.g., N–H⋯N) in stabilizing pyrimidine derivatives, a feature that may extend to the target compound .

Biological Activity

Chemical Structure and Properties

The compound is a pyrimidine derivative featuring a nitro group and morpholino substituents. Its structure can be represented as follows:

  • Molecular Formula : C14H22N6O2
  • Molecular Weight : 306.37 g/mol

This compound's unique structure may confer specific biological activities, particularly in pharmaceutical applications.

Antitumor Activity

Pyrimidine derivatives have been extensively studied for their antitumor properties. Compounds similar to 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine often exhibit cytotoxicity against various cancer cell lines. The presence of the nitro group in the structure can enhance the compound's ability to act as a prodrug, leading to the generation of reactive intermediates that can induce apoptosis in cancer cells.

The proposed mechanism of action for compounds with similar structures includes:

  • Inhibition of DNA synthesis : By mimicking nucleobases, these compounds can interfere with DNA replication.
  • Induction of oxidative stress : The nitro group may participate in redox reactions that generate reactive oxygen species (ROS), leading to cellular damage.
  • Apoptosis induction : Morpholino groups may enhance cell permeability, allowing for increased accumulation of the compound within cells and promoting programmed cell death.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    A study investigating pyrimidine derivatives found that compounds with morpholino substitutions showed significant cytotoxic effects on human breast cancer cell lines (MCF-7). The IC50 values indicated potent activity at low concentrations, suggesting high efficacy.
  • Mechanistic Insights :
    Research published in the Journal of Medicinal Chemistry highlighted that certain pyrimidine derivatives could inhibit key enzymes involved in nucleotide metabolism, leading to decreased proliferation of cancer cells. This aligns with the expected activity profile for this compound.
  • Pharmacokinetics and Toxicology :
    Investigations into similar compounds have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. However, potential toxicological effects must be evaluated through comprehensive studies to ensure safety in therapeutic applications.

Data Table

PropertyValue
Molecular FormulaC14H22N6O2
Molecular Weight306.37 g/mol
Biological ActivityAntitumor activity
Mechanism of ActionDNA synthesis inhibition
IC50 (MCF-7 Cell Line)[Value from study]

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